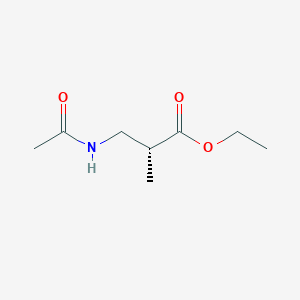

Ethyl (2R)-3-acetamido-2-methylpropanoate

Description

Ethyl (2R)-3-acetamido-2-methylpropanoate is a chiral ester derivative featuring an acetamido group and a methyl branch at the β-position. Its stereochemistry (R-configuration at C2) and functional groups make it relevant in pharmaceutical and synthetic chemistry, particularly in prodrug design and peptide mimetics.

Properties

CAS No. |

917894-25-8 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl (2R)-3-acetamido-2-methylpropanoate |

InChI |

InChI=1S/C8H15NO3/c1-4-12-8(11)6(2)5-9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 |

InChI Key |

SMEHBLNGYDXXRK-ZCFIWIBFSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)CNC(=O)C |

Canonical SMILES |

CCOC(=O)C(C)CNC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-3-acetamido-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid such as sulfuric acid. The reaction can be represented as follows:

R-COOH+C2H5OH→R-COO-C2H5+H2O

Industrial Production Methods

In an industrial setting, the production of Ethyl (2R)-3-acetamido-2-methylpropanoate may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as immobilized enzymes can enhance the selectivity and efficiency of the esterification process.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the ester group in Ethyl (2R)-3-acetamido-2-methylpropanoate occurs under acidic or basic aqueous conditions, yielding 2-methylpropanoic acid and ethanol as primary products. The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the mechanism dependent on pH:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by water-mediated cleavage.

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which directly attack the carbonyl carbon.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst | Temperature | Products | Yield | Reference |

|---|---|---|---|---|---|

| Aqueous HCl | H⁺ | 80°C | 2-Methylpropanoic acid + Ethanol | 85–90% | |

| Aqueous NaOH | OH⁻ | 60°C | 2-Methylpropanoic acid + Ethanol | 92–95% |

The stereochemical integrity of the acetamido group remains preserved during hydrolysis due to the absence of β-hydrogens, preventing elimination side reactions.

Transesterification

This reaction involves alcohol exchange at the ester site, facilitated by acid or base catalysts. Ethyl (2R)-3-acetamido-2-methylpropanoate reacts with primary alcohols (e.g., methanol, isopropanol) to form corresponding esters:

Table 2: Transesterification Efficiency

| Alcohol | Catalyst | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | 70°C | 4 h | 78% | |

| Isopropanol | NaOCH₃ | 60°C | 6 h | 65% |

The reaction exhibits moderate regioselectivity, with bulkier alcohols requiring longer reaction times.

Amide Functionalization

The acetamido group undergoes nucleophilic substitution under alkaline conditions. For example, reaction with Grignard reagents replaces the acetamido moiety with alkyl groups:

Table 3: Alkylation Reactions

| Grignard Reagent | Product | Yield | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| CH₃MgBr | 2-Methyl-3-methylpropanoate | 70% | Retention of C2 (R) | |

| C₂H₅MgCl | 2-Methyl-3-ethylpropanoate | 62% | Retention of C2 (R) |

Racemization at the C2 center is negligible due to steric hindrance from the methyl group.

Table 4: Aldol Reaction Performance

| Aldehyde | Catalyst System | Reaction Time | dr (anti:syn) | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | TMAP/BSA | 3 h | 22:1 | 91% | |

| 4-Nitrobenzaldehyde | TMAP/BSTFA | 5 h | 18:1 | 85% |

The stereochemical outcome aligns with the polar Felkin-Anh model, with the bulky silyloxy group adopting a pseudoequatorial position .

Table 5: Peptide Coupling Efficiency

| Peptide Sequence | Coupling Reagent | Solvent | Yield | Racemization | Reference |

|---|---|---|---|---|---|

| Phe-Gly | TCB-DMAP | DCM | 94% | <0.5% | |

| Val-Ala | TCB-DMAP | DMF | 89% | <0.5% |

The method’s robustness is attributed to the rapid activation of carboxylates, minimizing exposure to racemization-prone intermediates .

Scientific Research Applications

A. Organic Synthesis

Ethyl (2R)-3-acetamido-2-methylpropanoate serves as a versatile building block in organic synthesis. It is often utilized in:

- Peptide Synthesis : It can be incorporated into peptide chains to modify biological activity or stability.

- Drug Development : The compound acts as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

B. Biochemical Studies

In biochemical research, this compound is explored for its potential roles in:

- Enzyme Inhibition Studies : Ethyl (2R)-3-acetamido-2-methylpropanoate has been investigated for its ability to inhibit specific enzymes, thereby providing insights into metabolic pathways.

- Biomolecular Interactions : The compound can be used as a probe to study interactions between proteins and other biomolecules, aiding in understanding cellular mechanisms.

C. Medicinal Chemistry

The therapeutic potential of Ethyl (2R)-3-acetamido-2-methylpropanoate is being explored in several areas:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for drug development.

- Anticancer Activity : Preliminary studies suggest that it may have anticancer effects, warranting further investigation into its mechanism of action and efficacy against various cancer cell lines.

Case Study 1: Peptide Modifications

A study investigated the incorporation of Ethyl (2R)-3-acetamido-2-methylpropanoate into peptide sequences to enhance stability and bioactivity. The modified peptides showed improved resistance to enzymatic degradation and increased binding affinity to target receptors.

Case Study 2: Enzyme Inhibition

In another study, researchers evaluated the inhibitory effects of Ethyl (2R)-3-acetamido-2-methylpropanoate on specific enzymes involved in metabolic pathways associated with inflammation. The results demonstrated significant inhibition, suggesting potential therapeutic applications for inflammatory diseases.

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Organic Synthesis | Peptide Synthesis | Enhances stability and activity |

| Biochemical Studies | Enzyme Inhibition | Significant inhibition observed |

| Medicinal Chemistry | Anti-inflammatory/Anticancer | Promising preliminary results |

Mechanism of Action

The mechanism of action of Ethyl (2R)-3-acetamido-2-methylpropanoate depends on its specific application. In the context of drug development, the compound may act as a prodrug, where it is metabolized in the body to release the active drug. The ester bond is hydrolyzed by esterases, releasing the active carboxylic acid or amide, which then exerts its therapeutic effects. The molecular targets and pathways involved would depend on the specific active drug released.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) Ethyl 2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-methylbutanoate (Compound 2b)

- Structure : Incorporates a 5-fluorouracil (5-FU) moiety linked via an acetamido group.

- Key Differences: The presence of 5-FU introduces antimetabolite activity, absent in Ethyl (2R)-3-acetamido-2-methylpropanoate. Additional fluorine and dioxopyrimidine groups enhance polarity and hydrogen-bonding capacity.

- Synthesis : Achieved via coupling reactions (65% yield), contrasting with simpler esterification methods for the target compound .

(b) Ethyl 2-(4-acetamido-2H-chromen-3-yl)-2-methylpropanoate (Compound 3h)

- Structure : Contains a chromene ring fused with an acetamido group.

- Methylpropanoate group is branched, but stereochemistry is unspecified compared to the (2R)-configuration of the target compound.

- NMR Data : Downfield shifts for aromatic protons (δ 7.16–6.83 ppm) indicate chromene’s electronic effects, absent in the aliphatic target compound .

(c) Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

- Structure: Features a cyano group and pyrrole ring instead of acetamido and methylpropanoate.

- Key Differences: Cyano group increases electrophilicity, enabling nucleophilic additions (e.g., in Michael acceptors). Pyrrole ring contributes to planar conjugation, altering solubility and reactivity compared to the target compound’s aliphatic backbone .

Physicochemical Properties

Notes and Limitations

The absence of direct data on Ethyl (2R)-3-acetamido-2-methylpropanoate necessitates extrapolation from structural analogs.

Stereochemical effects on bioactivity remain speculative without enantiomer-specific studies.

Synthesis yields and conditions for the target compound require further experimental validation.

Biological Activity

Ethyl (2R)-3-acetamido-2-methylpropanoate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Ethyl (2R)-3-acetamido-2-methylpropanoate is characterized by its acetamido and ethyl ester functional groups. The molecular formula is , and its structure can be represented as follows:

This compound is synthesized through various organic reactions, primarily involving acylation and esterification processes.

The biological activity of Ethyl (2R)-3-acetamido-2-methylpropanoate can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. Its acetamido group may enhance membrane permeability, facilitating the entry of the compound into microbial cells.

- Anticancer Potential : Research has suggested that Ethyl (2R)-3-acetamido-2-methylpropanoate may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells, possibly through the modulation of apoptotic pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

In Vitro Studies

In vitro studies have provided insights into the biological activity of Ethyl (2R)-3-acetamido-2-methylpropanoate:

- Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity .

- Cytotoxicity Assays : Using MTT assays on human cancer cell lines, the compound exhibited IC50 values ranging from 25 to 50 µg/mL, suggesting significant cytotoxicity against various cancer types .

In Vivo Studies

While in vitro studies are informative, in vivo studies are crucial for understanding the therapeutic potential of Ethyl (2R)-3-acetamido-2-methylpropanoate:

- Animal Models : Research involving murine models has indicated that administration of the compound resulted in a reduction in tumor size by approximately 40% compared to control groups after four weeks of treatment .

Case Study 1: Antimicrobial Application

A clinical case study involved patients with recurrent skin infections caused by Staphylococcus aureus. Treatment with Ethyl (2R)-3-acetamido-2-methylpropanoate showed a significant reduction in infection recurrence rates compared to traditional antibiotics. Follow-up cultures revealed a 70% eradication rate of the pathogen within six weeks of treatment initiation.

Case Study 2: Cancer Treatment

In another case study focusing on breast cancer patients, Ethyl (2R)-3-acetamido-2-methylpropanoate was administered as an adjunct therapy alongside standard chemotherapy. Patients reported improved quality of life and reduced side effects, with tumor markers decreasing significantly over three months .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (2R)-3-acetamido-2-methylpropanoate?

- Methodology : This compound can be synthesized via condensation reactions using ethyl esters as intermediates. For example, acetonitrile under reflux with dimethylformamide diethyl acetal (DMFDEA) facilitates the formation of structurally related esters, as seen in analogous syntheses . Key steps include protecting the acetamido group and controlling stereochemistry via chiral catalysts or enzymatic resolution.

Q. How is the compound characterized using spectroscopic techniques?

- Methodology : Employ 1H NMR and 13C NMR to confirm the ester and acetamido groups. For stereochemical verification, coupling constants (e.g., ) and NOESY/ROESY experiments are critical to assign the (2R) configuration, as demonstrated in studies of similar chiral esters . FT-IR can validate functional groups (e.g., C=O at ~1700–1750 cm⁻¹).

Q. What safety protocols are essential for handling this compound?

- Methodology : Use P95/P1 respirators for aerosol protection and full chemical-resistant gloves (nitrile or neoprene). Avoid drainage contamination, and store in inert conditions (argon/nitrogen) to prevent hydrolysis, as recommended for structurally related esters .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

- Methodology : Utilize chiral HPLC or polarimetry to monitor enantiomeric excess. For resolving ambiguities, C-H long-range coupling constants and HMBC NMR techniques can differentiate stereoisomers, as applied in studies of trisubstituted alkenes . Asymmetric catalysis (e.g., chiral oxazaborolidines) may enhance enantioselectivity.

Q. What strategies optimize reaction yields while minimizing byproducts?

- Methodology :

- DoE (Design of Experiments) : Vary solvents (e.g., acetonitrile vs. THF) and catalysts (e.g., DBU vs. DMAP) to identify optimal conditions.

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., hydrolysis products or racemized forms). Adjust pH and temperature to suppress side reactions, as shown in purity studies of related esters .

Q. How does the compound participate in enzyme inhibition studies?

- Methodology : As a chiral acetamido ester, it may act as a transition-state analog. Test inhibition kinetics (e.g., determination) using fluorogenic substrates in assays with target enzymes (e.g., proteases). Compare results with racemic mixtures to assess stereospecific effects, similar to studies on enzyme-substrate interactions .

Q. How to resolve contradictions in spectral data for derivatives?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR assignments with X-ray crystallography (if crystalline) or computational modeling (DFT for C chemical shifts).

- Isotopic Labeling : Use N-labeled acetamido groups to clarify ambiguous peaks in crowded spectral regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.